Lipophilicity Modulation via Dual Halogen Substitution vs. Mono-Bromo Analog
The target compound's computed lipophilicity (XLogP3-AA) is 3.6, reflecting the combined effect of 5-bromo and 2-chloro substituents [1]. In contrast, the closely related mono-bromo analog 2-bromo-N-[2-(furan-2-yl)ethyl]benzamide, which lacks the chlorine atom, is predicted to have a lower XLogP3-AA (approximately 2.9 based on structure-property relationships) [2]. This +0.7 logP difference can significantly influence membrane permeability and non-specific binding profiles in cellular assays.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 2-bromo-N-[2-(furan-2-yl)ethyl]benzamide (estimated XLogP3-AA = 2.9) |
| Quantified Difference | Δ XLogP3-AA = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
A higher logP (3.6 vs 2.9) indicates greater lipophilicity, which can be a critical differentiator for researchers optimizing blood-brain barrier penetration or seeking to reduce non-specific lipid binding in target engagement assays.
- [1] PubChem. (2026). 5-Bromo-2-chloro-N-(2-(furan-2-yl)ethyl)benzamide. Computed Properties: XLogP3-AA. View Source
- [2] Mol-Instincts. (2020). 2-bromo-N-[2-(furan-2-yl)ethyl]benzamide (CAS 923761-82-4). Physicochemical Property Inference. View Source
